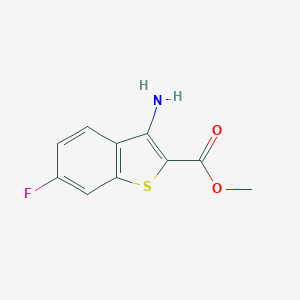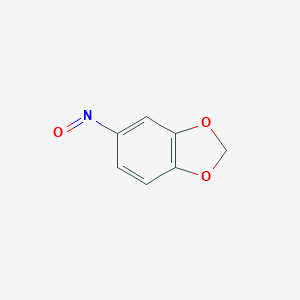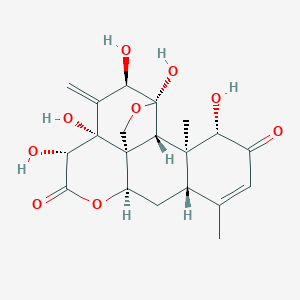
N-Benzoyloxy-sek-butylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyloxy-sek-butylamine, also known as benzoyloxy-sec-butylamine or BOBA, is a chemical compound that has been widely used in scientific research. It is a derivative of sec-butylamine, which is a primary amine that has two alkyl groups attached to the nitrogen atom. BOBA is a white powder that is soluble in organic solvents such as chloroform and methanol.
Mécanisme D'action
BOBA acts as a competitive inhibitor of MAO-B, which means that it competes with the natural substrates of the enzyme for binding to the active site. By inhibiting the activity of MAO-B, BOBA increases the levels of neurotransmitters such as dopamine, which can have various effects on the brain and the body.
Biochemical and Physiological Effects
BOBA has been shown to have various biochemical and physiological effects in animal studies. For example, it has been found to increase the levels of dopamine in the striatum, which is a brain region that is involved in the control of movement. BOBA has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BOBA in lab experiments is that it is a selective substrate for MAO-B, which allows for the specific inhibition of this enzyme without affecting other enzymes or pathways. However, one limitation of using BOBA is that it has low water solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on BOBA. One area of interest is the development of new MAO-B inhibitors based on the structure of BOBA. Another area of interest is the investigation of the potential therapeutic applications of BOBA in the treatment of neurodegenerative disorders such as Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of BOBA in the brain and the body.
Méthodes De Synthèse
BOBA can be synthesized by reacting sec-butylamine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction produces BOBA as a white solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
BOBA has been used in various scientific research studies due to its ability to act as a substrate for monoamine oxidase (MAO) enzymes. MAOs are enzymes that are responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. BOBA is a selective substrate for MAO-B, which is one of the two isoforms of MAO.
Propriétés
Numéro CAS |
145279-67-0 |
|---|---|
Nom du produit |
N-Benzoyloxy-sek-butylamine |
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(butan-2-ylamino) benzoate |
InChI |
InChI=1S/C11H15NO2/c1-3-9(2)12-14-11(13)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3 |
Clé InChI |
JFJCKLNPXLBRGF-UHFFFAOYSA-N |
SMILES |
CCC(C)NOC(=O)C1=CC=CC=C1 |
SMILES canonique |
CCC(C)NOC(=O)C1=CC=CC=C1 |
Synonymes |
N-BENZOYLOXY-SEK-BUTYLAMINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




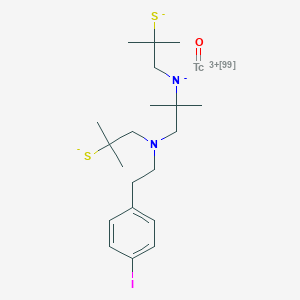
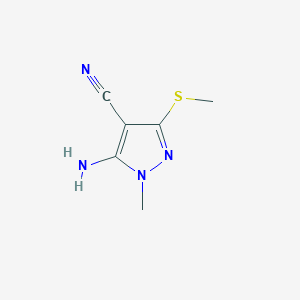
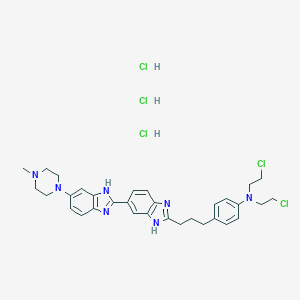
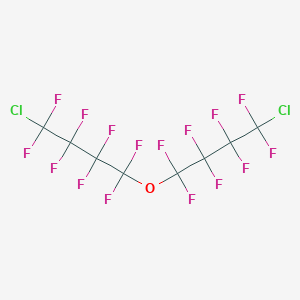
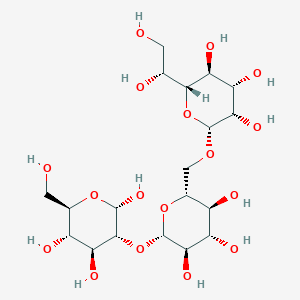
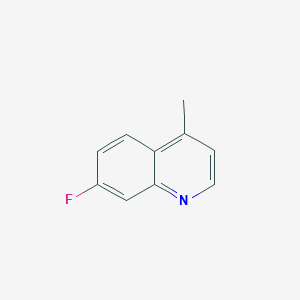
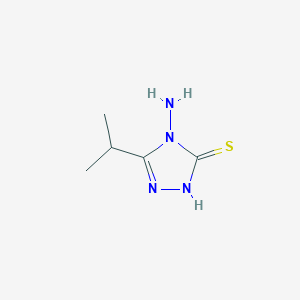
![N,N,N',N'-Tetraphenyl[1,1':4',1'':4'',1'''-quaterphenyl]-4,4'''-diamine](/img/structure/B114602.png)
